molecular formula C6H8N2O B13377088 N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine

N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine

Cat. No.: B13377088
M. Wt: 124.14 g/mol
InChI Key: DZFUULIPAYGEOA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine is an organic compound with a unique structure that includes a pyrrole ring and a hydroxylamine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine

InChI

InChI=1S/C6H8N2O/c1-8(9)5-6-3-2-4-7-6/h2-5,9H,1H3/b6-5+

InChI Key

DZFUULIPAYGEOA-AATRIKPKSA-N

Isomeric SMILES

CN(/C=C/1\C=CC=N1)O

Canonical SMILES

CN(C=C1C=CC=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine typically involves the reaction of N-methylhydroxylamine with pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with enzymes or other proteins, potentially inhibiting their activity or altering their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-methylhydroxylamine: Similar in structure but lacks the pyrrole ring.

    Pyrrole-2-carbaldehyde: Contains the pyrrole ring but lacks the hydroxylamine group.

    N-methyl-2-pyrrolidone: A related compound with a pyrrolidone ring instead of a pyrrole ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.